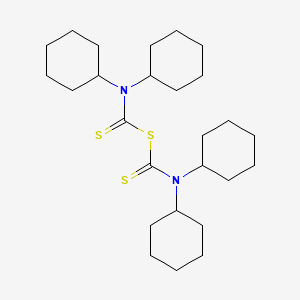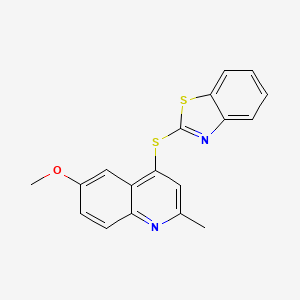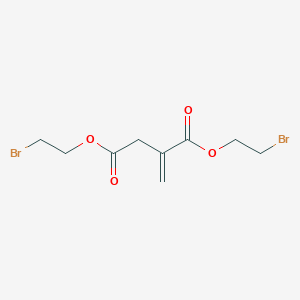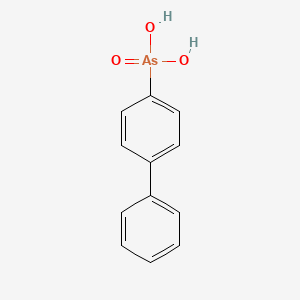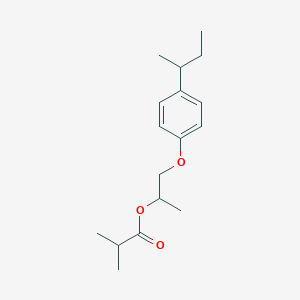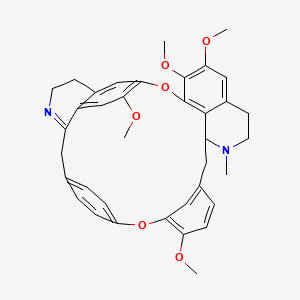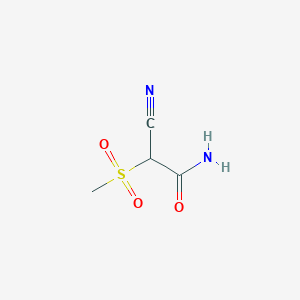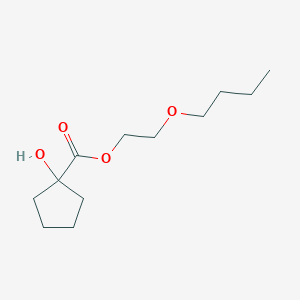![molecular formula C10H8N4O2S B14736144 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione](/img/structure/B14736144.png)
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione is a heterocyclic compound that contains both pyridine and thione functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group and the thione moiety in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione typically involves the reaction of 3-nitro-2-aminopyridine with a suitable thionating agent. One common method involves the use of phosphorus pentasulfide (P2S5) as the thionating agent. The reaction is carried out under reflux conditions in an inert solvent such as toluene or xylene. The general reaction scheme is as follows:
- Dissolve 3-nitro-2-aminopyridine in an inert solvent.
- Add phosphorus pentasulfide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter off the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative thionating agents such as Lawesson’s reagent may be employed to optimize the reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The thione moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and interactions due to its reactive functional groups.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione involves its interaction with biological macromolecules such as DNA and proteins. The nitro group can undergo reduction to form reactive intermediates that can alkylate DNA, leading to the inhibition of DNA replication and cell proliferation. Additionally, the thione moiety can interact with thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-nitro-2-pyridinyl)amino]propanenitrile
- 3-[(3-nitro-2-pyridinyl)amino]benzoic acid
- 3-[(3-nitro-2-pyridinyl)amino]pyridine
Uniqueness
3-[(3-nitro-2-pyridinyl)amino]-2(1H)-pyridinethione is unique due to the presence of both the nitro group and the thione moiety in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its ability to interact with biological macromolecules and its potential as an antitumor agent further distinguish it from similar compounds.
Properties
Molecular Formula |
C10H8N4O2S |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
3-[(3-nitropyridin-2-yl)amino]-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H8N4O2S/c15-14(16)8-4-2-5-11-9(8)13-7-3-1-6-12-10(7)17/h1-6H,(H,11,13)(H,12,17) |
InChI Key |
FQSCFKUELTWPPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC=CNC2=S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


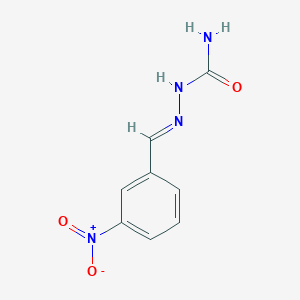


![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
